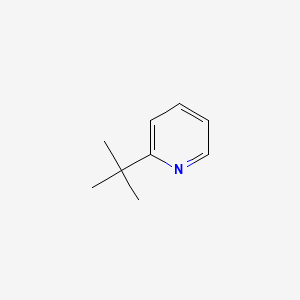
6-溴-2-苯并噻唑啉酮
描述
6-Bromo-2-benzothiazolinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
科学研究应用
6-Bromo-2-benzothiazolinone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
Target of Action
The primary targets of 6-Bromo-2-benzothiazolinone are the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . These targets play a crucial role in the energy production of plants and algae.
Mode of Action
6-Bromo-2-benzothiazolinone interacts with its targets by inhibiting the photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . This interaction results in a decrease in energy production in these organisms.
Biochemical Pathways
The affected biochemical pathways are those involved in photosynthesis and chlorophyll production. The inhibition of these pathways by 6-Bromo-2-benzothiazolinone leads to a decrease in energy production, affecting the growth and survival of the organisms .
Pharmacokinetics
Its molecular weight of 23008 suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6-Bromo-2-benzothiazolinone’s action include a decrease in the photosynthetic processes and chlorophyll production . This leads to a decrease in energy production, which can affect the growth and survival of the organisms.
生化分析
Biochemical Properties
6-Bromobenzo[d]thiazol-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and proteins involved in quorum sensing pathways in bacteria . These interactions are typically characterized by the binding of 6-Bromobenzo[d]thiazol-2(3H)-one to the active sites of these enzymes, leading to inhibition of their activity. This inhibition can result in the modulation of various biochemical pathways, making 6-Bromobenzo[d]thiazol-2(3H)-one a valuable compound for studying enzyme function and regulation.
Cellular Effects
The effects of 6-Bromobenzo[d]thiazol-2(3H)-one on various cell types and cellular processes have been extensively studied. In bacterial cells, this compound has been found to inhibit quorum sensing, a process that bacteria use to communicate and coordinate their behavior . By disrupting quorum sensing, 6-Bromobenzo[d]thiazol-2(3H)-one can prevent the formation of biofilms and reduce bacterial virulence. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-Bromobenzo[d]thiazol-2(3H)-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PI3K, leading to their inhibition . This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 6-Bromobenzo[d]thiazol-2(3H)-one can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromobenzo[d]thiazol-2(3H)-one in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 6-Bromobenzo[d]thiazol-2(3H)-one on cellular function have been observed, with some studies reporting sustained inhibition of enzyme activity and modulation of cellular pathways over extended periods .
Dosage Effects in Animal Models
The effects of 6-Bromobenzo[d]thiazol-2(3H)-one at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular pathways without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of optimizing the dosage of 6-Bromobenzo[d]thiazol-2(3H)-one to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-Bromobenzo[d]thiazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The compound’s metabolism can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of 6-Bromobenzo[d]thiazol-2(3H)-one within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, 6-Bromobenzo[d]thiazol-2(3H)-one can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular pathways.
Subcellular Localization
The subcellular localization of 6-Bromobenzo[d]thiazol-2(3H)-one is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications and targeting signals can influence the localization of 6-Bromobenzo[d]thiazol-2(3H)-one, directing it to specific subcellular compartments. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-benzothiazolinone typically involves the bromination of benzo[d]thiazol-2(3H)-one. One common method includes the reaction of benzo[d]thiazol-2(3H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 6-position .
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2-benzothiazolinone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality.
化学反应分析
Types of Reactions
6-Bromo-2-benzothiazolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in solvents like dimethylformamide or tetrahydrofuran, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-aminobenzo[d]thiazol-2(3H)-one, while oxidation may produce 6-bromobenzo[d]thiazol-2(3H)-one derivatives with additional functional groups.
相似化合物的比较
Similar Compounds
- 6-Bromobenzo[d]thiazole-2-amine
- 6-Bromobenzo[d]thiazole-2-thiol
- 6-Bromobenzo[d]oxazole-2(3H)-thione
Uniqueness
6-Bromo-2-benzothiazolinone is unique due to its specific bromination at the 6-position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications .
属性
IUPAC Name |
6-bromo-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECJMTPEVWQFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977833 | |
| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62266-82-4 | |
| Record name | 6-Bromo-2-benzothiazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62266-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzothiazolone, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-1,3-benzothiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62266-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for 6-Bromobenzo[d]thiazol-2(3H)-one derivatives?
A: Research indicates that derivatives of 6-Bromobenzo[d]thiazol-2(3H)-one exhibit promising antibacterial and cytotoxic activities. Studies have demonstrated their efficacy against various bacterial strains, including those responsible for common infections. [, ] Additionally, these derivatives have shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as anticancer agents. []
Q2: How does the structure of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives influence their biological activity, particularly their antialgal effects?
A: Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the relationship between the structure of 2-alkylthio-6-R-benzothiazoles, including 6-Bromobenzo[d]thiazol-2(3H)-one derivatives, and their antialgal activity. [] These studies reveal that the lipophilicity and dipole moments of these compounds play crucial roles in their ability to inhibit photosynthesis in algae. Notably, the presence of bromine in the structure significantly enhances the antialgal activity across various derivatives. [] This suggests that structural modifications targeting lipophilicity and dipole moments, alongside bromine inclusion, can be explored to optimize the antialgal properties of these compounds.
Q3: What synthetic strategies have been employed to produce 6-Bromobenzo[d]thiazol-2(3H)-one derivatives for biological evaluation?
A: Researchers have successfully synthesized a series of novel 6-Bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives through a copper-catalyzed one-pot reaction. [] This method involves the 1,3-dipolar cycloaddition of 6-Bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and various aryl azides, offering a versatile approach to generate diverse derivatives for exploring their biological potential.
Q4: Are there alternative synthetic routes to access 6-cycloalkylcarbonyl-2(3H)-benzothiazolones when classical Friedel-Crafts acylation proves ineffective?
A: Yes, researchers have developed an alternative route to synthesize 6-cycloalkylcarbonyl-2(3H)-benzothiazolones, circumventing the limitations of classical Friedel-Crafts acylation with cycloalkylcarbonyl chlorides. [] This method leverages Stille coupling reactions, utilizing tributyltin intermediates derived from 6-Bromo-2-(3H)-benzothiazolone. The process involves protecting the NH group of 6-Bromo-2-(3H)-benzothiazolone, followed by Stille coupling with desired cycloalkylcarbonyl chlorides. Subsequent deprotection yields the target 6-cycloalkylcarbonyl-2(3H)-benzothiazolones. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)













